molecular formula C7H7N5 B2855839 2-Pyridin-3-yltriazol-4-amine CAS No. 1700059-56-8

2-Pyridin-3-yltriazol-4-amine

Cat. No.: B2855839
CAS No.: 1700059-56-8
M. Wt: 161.168
InChI Key: FAEWLSLZPINQRI-UHFFFAOYSA-N
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Description

2-Pyridin-3-yltriazol-4-amine is a heterocyclic compound that features both pyridine and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-3-yltriazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or water.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridin-3-yltriazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions often conducted in polar solvents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.

Scientific Research Applications

2-Pyridin-3-yltriazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    1,2,3-Triazole: Another triazole derivative with similar biological activities but differing in the arrangement of nitrogen atoms within the ring.

    Pyridine: A simpler heterocyclic compound that forms the basis of many biologically active molecules.

    Pyrazole: A five-membered ring compound with two adjacent nitrogen atoms, known for its anti-inflammatory and anticancer properties.

Uniqueness: 2-Pyridin-3-yltriazol-4-amine is unique due to the combination of the pyridine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Pyridin-3-yltriazol-4-amine is a heterocyclic compound that exhibits significant biological activity, particularly in antimicrobial and anticancer research. Its unique structure, combining a pyridine and a triazole ring, enhances its interaction with various biological targets, making it a promising candidate for drug development.

Chemical Structure

The compound has the following chemical formula: C7_{7}H7_{7}N5_{5}. Its structure consists of a pyridine ring connected to a triazole moiety, which is critical for its biological functions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing them from catalyzing essential biochemical reactions. This is particularly relevant in the context of kinases involved in cancer pathways.
  • Antibacterial Activity : Compounds containing the triazole ring have shown significant antibacterial effects. The mode of action likely involves disrupting bacterial processes such as DNA replication and cell wall synthesis, leading to bacterial growth inhibition or death.
  • Receptor Interaction : this compound may interact with cell surface receptors, initiating intracellular signaling cascades that can influence cellular behavior and function.

Biological Activity Overview

The following table summarizes key biological activities and findings associated with this compound:

Activity Target/Pathway Effect Reference
AntibacterialVarious bacterial strainsGrowth inhibition
AnticancerKinases (e.g., CDK, PI3K)Inhibition of cancer cell proliferation
AntifungalDermatophytesFungicidal activity
Enzyme InhibitionCarbonic anhydrasesSignificant inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. For instance, it demonstrated effective inhibition against common dermatophytes with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/ml .
  • Anticancer Potential : A study focusing on its kinase inhibitory activity revealed that this compound could effectively inhibit specific kinases involved in tumor progression, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Computational studies have provided insights into how this compound interacts with its targets at the molecular level, enhancing understanding of its efficacy and guiding further drug development efforts .

Properties

IUPAC Name

2-pyridin-3-yltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-5-10-12(11-7)6-2-1-3-9-4-6/h1-5H,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEWLSLZPINQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2N=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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